Dimethyl lithospermate B Dimethyl lithospermate B dmLSB is a natural product found in Cynoglossum stylosum and Salvia przewalskii with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1864356
InChI: InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1
SMILES: COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC
Molecular Formula: C38H34O16
Molecular Weight: 746.7 g/mol

Dimethyl lithospermate B

CAS No.:

Cat. No.: VC1864356

Molecular Formula: C38H34O16

Molecular Weight: 746.7 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl lithospermate B -

Specification

Molecular Formula C38H34O16
Molecular Weight 746.7 g/mol
IUPAC Name [(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1
Standard InChI Key DHYLGBJCEGEBGQ-QHIXFNMVSA-N
Isomeric SMILES COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC
SMILES COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC
Canonical SMILES COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC

Introduction

Extraction and Synthesis

Natural Sources

The primary natural source of dimethyl lithospermate B is Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine . This herb contains numerous bioactive compounds, including tanshinones and phenolic acids like lithospermic acid B, from which dimethyl lithospermate B can be derived . The concentration of these compounds varies depending on growing conditions, harvesting time, and geographical location.

Isolation and Synthesis Methods

The isolation of dimethyl lithospermate B typically begins with extraction of plant material using appropriate solvents. The process may involve consecutive extractions with different solvents such as ether, ethyl acetate, and n-butanol . Column chromatography techniques, including Sephadex LH-20 and silica gel chromatography, are commonly employed for separation and purification .

PropertyDescriptionReference
Natural SourceSalvia miltiorrhiza (Danshen)
Parent CompoundLithospermic acid B
Chemical ClassificationPolyphenolic compound
Synthesis MethodMethylation using p-toluenesulfonic acid in methanol
Biological ActivitiesSodium channel modulation, antioxidant, antidiabetic
Effective Concentration (Brugada syndrome model)10 μM
Effective Concentration (Sodium channel modulation)EC50 = 20 μM

Pharmacological Properties

ParameterControlDimethyl Lithospermate B (20 μM)Effect
Action Potential Duration (APD90)58.8±12.1 ms202.3±9.5 msSignificant prolongation
Early After-Depolarization (EAD)Not observedNot observedNo proarrhythmic effect
Sodium Current InactivationNormalSlowedIncreased slow component
EC50 for Slow Component Increase-20 μMDose-dependent effect
Voltage Dependence of InactivationBaselineNo significant change-
Voltage Dependence of ActivationBaseline5 mV shift to depolarized directionChanged activation properties
Effects on Potassium CurrentsNormalNo noticeable effectSelective for sodium channels
Effects on Calcium CurrentsNormalNo noticeable effectSelective for sodium channels

Therapeutic Applications

ParameterBaselineAfter Brugada InductionAfter Dimethyl Lithospermate B (10 μM)Effect
Epicardial Dispersion of Repolarization (EDR)12.9±9.6 ms107.0±54.8 ms12.4±18.1 msNormalization
Transmural Dispersion of Repolarization (TDR)22.4±8.1 ms82.2±37.4 ms24.4±26.7 msNormalization
Epicardial Action Potential DomePresentHeterogeneous lossRestoredNormalization
ST-segment ElevationAbsentPresentReduced/absentNormalization
Phase 2 ReentryAbsentPresentAbolishedPrevention of arrhythmia
Ventricular Tachycardia/FibrillationAbsentPresentAbolished in 9/9 preparationsComplete antiarrhythmic effect

Preclinical and Clinical Studies

Animal Models

Studies using canine arterially perfused right ventricular wedge preparations have demonstrated the efficacy of dimethyl lithospermate B in preventing and suppressing arrhythmias in experimental models of Brugada syndrome . In these models, dimethyl lithospermate B effectively restored the epicardial action potential dome, reduced dispersions of repolarization, and abolished phase 2 reentry-induced arrhythmias .

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